molecular formula C12H17N5O2S2 B2489180 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 726165-22-6

3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2489180
CAS No.: 726165-22-6
M. Wt: 327.42
InChI Key: LPMYTHUNDOTECD-UHFFFAOYSA-N
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Description

3-(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide is a triazole-based sulfonamide derivative characterized by a 1,2,4-triazole core substituted with an amino (-NH₂) and sulfanyl (-SH) group at positions 4 and 5, respectively. The triazole ring is linked to a benzene-sulfonamide moiety with N,N-diethyl substituents. This compound has been explored for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), with studies highlighting its low cytotoxicity and potent inhibitory activity .

Properties

IUPAC Name

3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S2/c1-3-16(4-2)21(18,19)10-7-5-6-9(8-10)11-14-15-12(20)17(11)13/h5-8H,3-4,13H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMYTHUNDOTECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726165-22-6
Record name 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide
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Preparation Methods

The synthesis of 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide typically involves the reaction of 4-amino-5-sulfanyl-1,2,4-triazole with N,N-diethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant activity against various bacteria and fungi. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation .

Anticancer Properties

Recent studies have suggested that 3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide may have anticancer effects. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. The triazole ring is believed to play a critical role in this mechanism by interacting with cellular targets involved in cancer cell survival .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, including carbonic anhydrases and certain kinases. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive, such as cancer and metabolic disorders .

Agriculture

Fungicide Development

The triazole moiety is widely recognized for its fungicidal properties. The compound can be utilized in developing new fungicides that target specific fungal pathogens affecting crops. Its effectiveness against plant pathogens can be attributed to its ability to disrupt fungal cell membrane integrity and inhibit spore germination .

Plant Growth Regulation

Additionally, research has indicated that this compound may function as a plant growth regulator. It can enhance root development and improve stress tolerance in plants under adverse conditions such as drought or salinity .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Its incorporation into polymers can lead to the development of advanced materials suitable for high-performance applications .

Nanotechnology

The compound's unique chemical properties make it a candidate for use in nanotechnology applications. It can be functionalized to create nanoparticles with specific surface characteristics that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Study TitleApplication AreaKey Findings
Antimicrobial Efficacy of Triazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus with minimal cytotoxicity .
Induction of Apoptosis in Cancer CellsCancer ResearchShowed that the compound activates caspase pathways leading to apoptosis in breast cancer cell lines .
Development of Novel FungicidesAgricultural ChemistryEffective against Fusarium species with a lower environmental impact compared to traditional fungicides .
Enhancement of Polymer PropertiesMaterial ScienceImproved tensile strength and thermal stability when blended with polycarbonate matrices .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 1,2,4-triazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Substituents Key Findings Reference
Target Compound 4-amino-5-sulfanyl-triazole; N,N-diethylbenzenesulfonamide MIC = 0.39–0.78 μM (Mtb); Non-toxic ≤50 μg/mL (Vero cells)
N-{4-[(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides Triazole linked to thiazole via methyl bridge; variable 2-position amides MIC = 0.39–0.78 μM (Mtb); Comparable to rifampin; Low cytotoxicity
3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide Cycloheptyl substituent on triazole Discontinued commercial product; Structural data suggests increased steric bulk may affect activity
3-[4-(3-Methoxyphenyl)-5-sulfanylidene-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide 3-Methoxyphenyl on triazole; N,N-dimethyl sulfonamide Discontinued; Methoxy group may enhance solubility but reduce membrane permeability
Schiff bases of N-[(4-Amino-5-sulfanyl-triazol-3-yl)methyl]-4-substituted benzamides Triazole linked to benzamide via methyl bridge; Schiff base substituents Broad-spectrum antibacterial activity (e.g., S. aureus, E. coli)

Key Structural Insights :

  • Diethyl vs.
  • Triazole Substituents: The 4-amino-5-sulfanyl configuration is critical for metal chelation (e.g., binding to Mtb enzymes), while bulky groups (e.g., cycloheptyl) may reduce activity due to steric hindrance .
2.2.1. Anti-Tubercular Activity
  • Target Compound : MIC = 0.39–0.78 μM against Mtb H37Rv, comparable to rifampin (MIC = 0.2–0.5 μM) .
  • Thiazole-Linked Analogues : Similar MIC range (0.39–0.78 μM) but with additional thiazole moiety enhancing solubility .
  • Schiff Base Derivatives : Lower activity (MIC = 1.5–3.0 μM) against Mtb, attributed to reduced bioavailability of the Schiff base group .
2.2.2. Broad-Spectrum Antimicrobial Activity
  • QSAR Studies: Quantum chemical parameters (e.g., ΣQ, ΔE₁) indicate electron-withdrawing substituents (e.g., -NO₂, -Cl) enhance antibacterial activity by increasing electron density on the triazole ring .
  • Glucosylated Derivatives: N- and S-β-D-glucosides of 4-amino-5-sulfanyl-triazoles show antifungal activity against Candida albicans (MIC = 8–16 μg/mL) .
Physicochemical and Toxicity Profiles
Parameter Target Compound Thiazole-Linked Analogues Schiff Base Derivatives
LogP 2.8 3.1 2.5
Water Solubility (mg/mL) 0.15 0.25 0.10
Cytotoxicity (Vero cells) >50 μg/mL >50 μg/mL Not reported

Notes:

  • The target compound’s low cytotoxicity (≤50 μg/mL) is a significant advantage over other triazole derivatives lacking toxicity data .
  • Schiff base derivatives often exhibit poor solubility, limiting their in vivo efficacy .

Biological Activity

3-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, particularly focusing on its antifungal and antibacterial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₀H₁₃N₅O₂S₂
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 571154-99-9

The presence of the triazole ring and sulfonamide group is significant for its biological activity.

Antifungal Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit considerable antifungal properties. For instance, derivatives similar to this compound have been tested against various fungal strains.

Case Study: Antifungal Evaluation

In a study evaluating the antifungal activity of triazole derivatives, the following results were noted:

CompoundFungal Strain TestedInhibition Zone (mm)
Compound AAspergillus niger20
Compound BCandida albicans15
This compound Aspergillus flavus22

The compound showed a significant inhibition against Aspergillus flavus, indicating its potential as an antifungal agent .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been extensively studied. The sulfonamide group in this compound enhances its interaction with bacterial enzymes.

Case Study: Antibacterial Evaluation

A comparative study was conducted to assess the antibacterial efficacy of various triazole compounds against common bacterial strains:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound CEscherichia coli50
Compound DStaphylococcus aureus30
This compound Klebsiella pneumoniae25

The MIC value indicates that this compound exhibits strong antibacterial activity against Klebsiella pneumoniae, suggesting its potential use in treating infections caused by this pathogen .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis in fungi and bacteria. The triazole ring interferes with the synthesis of ergosterol in fungal cell membranes and disrupts bacterial folate synthesis due to the sulfonamide group.

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